molecular formula C25H23N3O5 B10984464 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10984464
M. Wt: 445.5 g/mol
InChI Key: OIPLFRORZJMMCZ-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dioxoisoindoline core, which is often associated with various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with phthalic anhydride to form the isoindoline-1,3-dione intermediate. This intermediate is then reacted with pyridine-3-carboxaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of acetylcholinesterase (AChE). This enzyme hydrolyzes the neurotransmitter acetylcholine, and its inhibition leads to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of the dioxoisoindoline core and the pyridin-3-ylmethyl group, which contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C25H23N3O5

Molecular Weight

445.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-3-ylmethyl)isoindole-5-carboxamide

InChI

InChI=1S/C25H23N3O5/c1-32-21-8-5-16(12-22(21)33-2)9-11-28-24(30)19-7-6-18(13-20(19)25(28)31)23(29)27-15-17-4-3-10-26-14-17/h3-8,10,12-14H,9,11,15H2,1-2H3,(H,27,29)

InChI Key

OIPLFRORZJMMCZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CN=CC=C4)OC

Origin of Product

United States

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